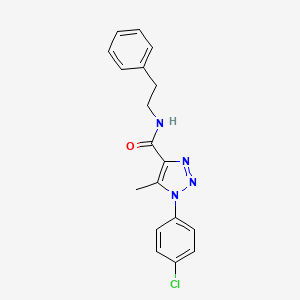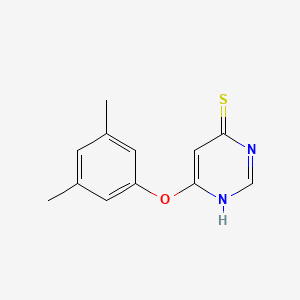
Dioctyl (2e)-2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctyl (2e)-2-butenedioate, also known as dioctyl fumarate, is an organic compound that belongs to the class of dialkyl esters of fumaric acid. It is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers. This compound is characterized by its clear, oily liquid appearance and is known for its low volatility and good compatibility with a wide range of resins.
准备方法
Synthetic Routes and Reaction Conditions
Dioctyl (2e)-2-butenedioate is typically synthesized through the esterification of fumaric acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction can be represented as follows:
Fumaric Acid+2Octanol→Dioctyl (2e)-2-butenedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is typically heated to around 150-200°C, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Dioctyl (2e)-2-butenedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form fumaric acid and octanol.
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines or alcohols, to form corresponding addition products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Fumaric acid and octanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Addition Reactions: Various addition products depending on the nucleophile used.
科学研究应用
Dioctyl (2e)-2-butenedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It is also used as a reagent in organic synthesis.
Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric drug carriers.
Industry: Widely used in the production of flexible PVC, adhesives, coatings, and sealants.
作用机制
The mechanism of action of dioctyl (2e)-2-butenedioate primarily involves its role as a plasticizer. It works by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
Dioctyl Phthalate (DOP): Another widely used plasticizer with similar properties but different chemical structure.
Dioctyl Adipate (DOA): Known for its low-temperature flexibility and used in similar applications.
Dioctyl Sebacate (DOS): Used for its excellent low-temperature performance and compatibility with various polymers.
Uniqueness
Dioctyl (2e)-2-butenedioate is unique due to its specific chemical structure, which imparts distinct properties such as low volatility and good compatibility with a wide range of resins. Its ability to act as a plasticizer while also being studied for potential biological effects makes it a compound of interest in both industrial and scientific research contexts.
属性
分子式 |
C20H36O4 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
dioctyl but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |
InChI 键 |
TVWTZAGVNBPXHU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)

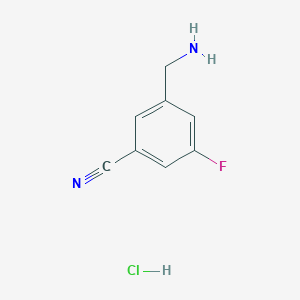

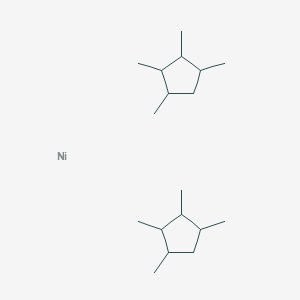
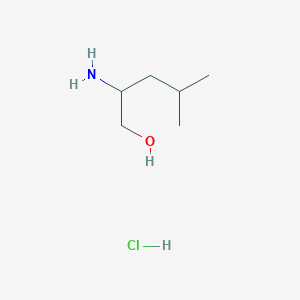
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)

![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)

![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)
